4-bromo-3-(chloromethyl)-1,2-oxazole
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Overview
Description
4-Bromo-3-(chloromethyl)-1,2-oxazole is a heterocyclic compound that contains both bromine and chlorine substituents on an oxazole ring. Oxazoles are a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The presence of halogen atoms in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(chloromethyl)-1,2-oxazole typically involves the halogenation of a suitable oxazole precursor. One common method is the bromination of 3-(chloromethyl)-1,2-oxazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-bromination and to ensure selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(chloromethyl)-1,2-oxazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Electrophilic Aromatic Substitution: The bromine atom on the oxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the ring.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the desired transformation. For example, the chloromethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, or alkyl halides for Friedel-Crafts alkylation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-bromo-3-(azidomethyl)-1,2-oxazole, while electrophilic aromatic substitution with nitric acid would produce 4-bromo-3-(chloromethyl)-5-nitro-1,2-oxazole.
Scientific Research Applications
4-Bromo-3-(chloromethyl)-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound can be used to study the biological activity of oxazole derivatives and their potential as enzyme inhibitors or receptor modulators.
Medicine: It is a valuable building block in the synthesis of pharmaceutical compounds, particularly those with antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
Mechanism of Action
The mechanism of action of 4-bromo-3-(chloromethyl)-1,2-oxazole depends on its specific application. In general, the compound can interact with biological targets through covalent bonding or non-covalent interactions. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(methyl)-1,2-oxazole: Similar structure but with a methyl group instead of a chloromethyl group.
3-(Chloromethyl)-1,2-oxazole: Lacks the bromine substituent on the oxazole ring.
4-Chloro-3-(chloromethyl)-1,2-oxazole: Contains a chlorine atom instead of a bromine atom on the oxazole ring.
Uniqueness
4-Bromo-3-(chloromethyl)-1,2-oxazole is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in diverse chemical reactions and interact with biological targets, making it a valuable intermediate in various fields of research and industry.
Properties
CAS No. |
2680530-24-7 |
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Molecular Formula |
C4H3BrClNO |
Molecular Weight |
196.4 |
Purity |
95 |
Origin of Product |
United States |
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